molecular formula C8H13NNaO4PS B12772119 Sodium 1-phenyl-2-aminoethylthiophosphate hydrate CAS No. 119610-64-9

Sodium 1-phenyl-2-aminoethylthiophosphate hydrate

Katalognummer: B12772119
CAS-Nummer: 119610-64-9
Molekulargewicht: 273.22 g/mol
InChI-Schlüssel: CGRCBQIDYJTKCV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 1-phenyl-2-aminoethylthiophosphate hydrate is an organophosphorus compound that contains a thiophosphate group attached to a phenyl ring and an aminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-phenyl-2-aminoethylthiophosphate hydrate typically involves the reaction of 1-phenyl-2-aminoethanol with thiophosphoryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrated form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiophosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted thiophosphates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium 1-phenyl-2-aminoethylthiophosphate hydrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of Sodium 1-phenyl-2-aminoethylthiophosphate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophosphate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and aminoethyl groups may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    Sodium 1-phenyl-2-aminoethylphosphate hydrate: Similar structure but lacks the sulfur atom.

    Sodium 1-phenyl-2-aminoethylsulfate hydrate: Contains a sulfate group instead of a thiophosphate group.

Uniqueness: Sodium 1-phenyl-2-aminoethylthiophosphate hydrate is unique due to the presence of the thiophosphate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The sulfur atom in the thiophosphate group can participate in unique chemical reactions, making this compound valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

119610-64-9

Molekularformel

C8H13NNaO4PS

Molekulargewicht

273.22 g/mol

IUPAC-Name

sodium;2-amino-1-phenylethanethiol;dihydrogen phosphate

InChI

InChI=1S/C8H11NS.Na.H3O4P/c9-6-8(10)7-4-2-1-3-5-7;;1-5(2,3)4/h1-5,8,10H,6,9H2;;(H3,1,2,3,4)/q;+1;/p-1

InChI-Schlüssel

CGRCBQIDYJTKCV-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C(CN)S.OP(=O)(O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.